molecular formula C14H15F3N4O2S B2954899 4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1444100-35-9

4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2954899
CAS No.: 1444100-35-9
M. Wt: 360.36
InChI Key: GQIZMJRQXVVDTI-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through subsequent reactions, such as nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: It may serve as a lead compound in drug discovery, particularly for diseases where the target is modulated by triazole derivatives.

  • Industry: Its unique properties can be harnessed in material science for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine exerts its effects involves its interaction with molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to specific enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds are also known for their biological activity, particularly as HSP90 inhibitors.

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have been studied for their anticancer properties.

  • Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is used as a ligand in catalysis.

Uniqueness: 4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine stands out due to its unique combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.

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Properties

IUPAC Name

4-(triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-1-3-13(4-2-11)24(22,23)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZMJRQXVVDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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